

what is the structure of DNP-PEG4-NHS ester

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Compound of Interest

Compound Name: DNP-PEG4-NHS ester

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Technical Guide: DNP-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **DNP-PEG4-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation and immunological research.

Core Structure of DNP-PEG4-NHS Ester

DNP-PEG4-NHS ester is a specialized chemical reagent meticulously designed with three distinct functional components:

- **DNP (2,4-Dinitrophenyl) Group:** This moiety serves as a hapten, a small molecule that can elicit a strong and specific immune response when attached to a larger carrier molecule, such as a protein. It is readily recognized by anti-DNP antibodies, making it an invaluable tool for detection and purification in various immunoassays.^{[1][2]}
- **PEG4 (Polyethylene Glycol) Spacer:** A hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG linker imparts several advantageous properties to the molecule. It significantly increases water solubility, reduces aggregation of the conjugated biomolecule, and provides a flexible, sterically accessible spacer arm that minimizes interference between the DNP group and the target molecule.^{[1][2][3]}
- **NHS (N-hydroxysuccinimide) Ester:** This is a highly reactive functional group that efficiently couples with primary amines ($-NH_2$) found on biomolecules, such as the N-terminus of

proteins or the side chains of lysine residues. The reaction forms a stable and covalent amide bond, ensuring a permanent linkage.

The logical arrangement of these components allows for the straightforward labeling of amine-containing molecules with a DNP tag, facilitating their subsequent detection or capture.

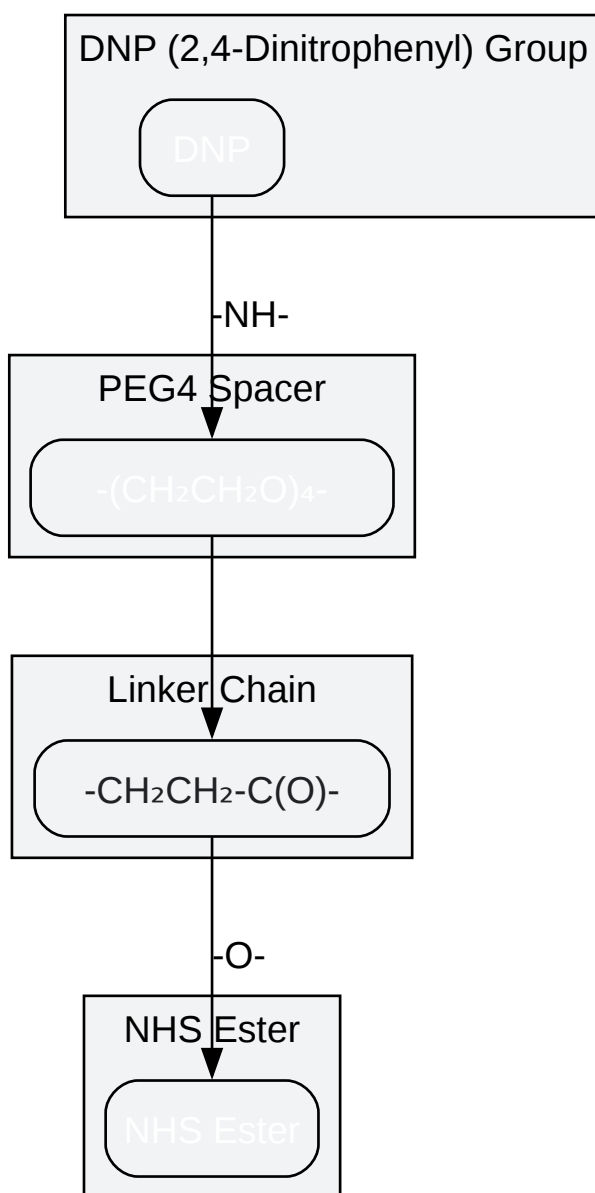
Physicochemical and Quantitative Data

The key properties of **DNP-PEG4-NHS ester** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	858126-78-0	
Molecular Formula	C ₂₁ H ₂₈ N ₄ O ₁₂	
Molecular Weight	528.47 g/mol	
Appearance	Yellow Solid	
Solubility	Soluble in DMSO, DMF	
Purity	Typically >95%	
Storage Conditions	-20°C, protect from light and moisture	
Reactive Group	N-hydroxysuccinimide Ester	
Reactive Toward	Primary Amines (-NH ₂)	

Molecular Structure and Reaction Pathway Diagram

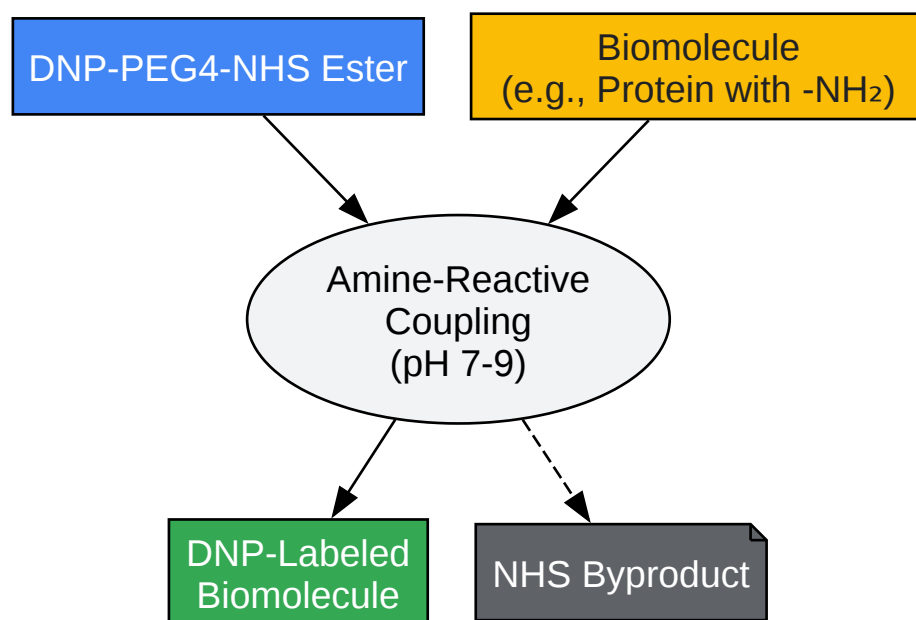
The following diagram illustrates the chemical structure of **DNP-PEG4-NHS ester**.



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Figure 1: Functional components of **DNP-PEG4-NHS ester**.

The diagram below illustrates the reaction pathway for labeling a biomolecule.



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Figure 2: Workflow for bioconjugation using **DNP-PEG4-NHS ester**.

Experimental Protocols

Protocol for Labeling Proteins with **DNP-PEG4-NHS Ester**

This protocol provides a general procedure for conjugating **DNP-PEG4-NHS ester** to a protein. The optimal molar excess of the reagent and reaction time may need to be determined empirically for each specific protein.

A. Materials Required:

- **DNP-PEG4-NHS ester**
- Protein to be labeled
- Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0. (Avoid buffers containing primary amines like Tris or glycine).
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
- Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.

B. Experimental Workflow:

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
 - If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
- Reagent Preparation (Prepare Immediately Before Use):
 - Allow the vial of **DNP-PEG4-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the **DNP-PEG4-NHS ester** in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - While gently vortexing the protein solution, add a calculated amount of the **DNP-PEG4-NHS ester** stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.
 - Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

- Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Remove the unreacted **DNP-PEG4-NHS ester** and the NHS byproduct by applying the reaction mixture to a desalting column.
 - Collect fractions and monitor the protein elution using absorbance at 280 nm. The DNP-labeled protein will have a characteristic yellow color.
 - Alternatively, purify the conjugate by dialyzing against a suitable buffer (e.g., PBS).
- Storage:
 - Store the purified DNP-labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

Protocol for Indirect ELISA to Detect Anti-DNP Antibodies

This protocol outlines how a DNP-labeled protein (e.g., DNP-BSA, prepared as described above) can be used as a capture antigen in an ELISA to detect and quantify anti-DNP antibodies in a sample.

A. Materials Required:

- DNP-labeled protein (e.g., DNP-BSA)
- 96-well high-binding ELISA plate
- Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1-5% BSA in PBST.
- Sample containing anti-DNP antibodies (e.g., serum from an immunized animal).

- Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP).
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 1 M H₂SO₄ or 1 N HCl.
- Microplate reader.

B. Experimental Workflow:

- Plate Coating:
 - Dilute the DNP-labeled protein to 1-10 µg/mL in Coating Buffer.
 - Add 100 µL of the diluted DNP-protein to each well of the ELISA plate.
 - Incubate overnight at 4°C or for 2 hours at room temperature.
- Washing and Blocking:
 - Aspirate the coating solution from the wells.
 - Wash the plate 3 times with 200 µL of Wash Buffer per well.
 - Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
 - Incubate for 1-2 hours at room temperature.
- Sample Incubation:
 - Wash the plate 3 times with Wash Buffer.
 - Prepare serial dilutions of your samples (and standards, if applicable) in Blocking Buffer.
 - Add 100 µL of the diluted samples to the appropriate wells.
 - Incubate for 1-2 hours at room temperature.
- Secondary Antibody Incubation:

- Wash the plate 5 times with Wash Buffer.
- Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
- Add 100 μ L of the diluted secondary antibody to each well.
- Incubate for 1 hour at room temperature.
- Detection and Measurement:
 - Wash the plate 5 times with Wash Buffer.
 - Add 100 μ L of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
 - Stop the reaction by adding 100 μ L of Stop Solution to each well. The color will change from blue to yellow.
 - Read the absorbance at 450 nm using a microplate reader within 30 minutes of stopping the reaction. The absorbance is proportional to the amount of anti-DNP antibody in the sample.

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